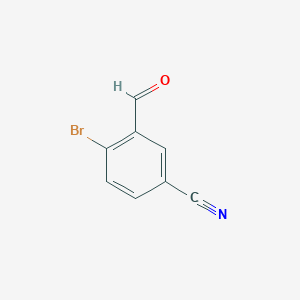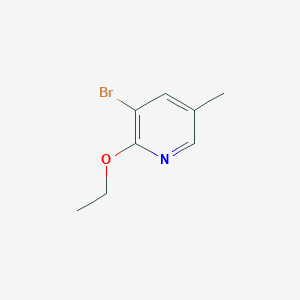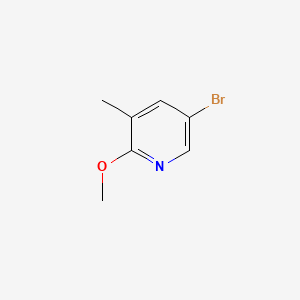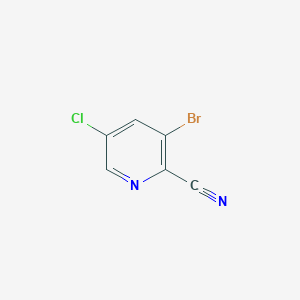
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Übersicht
Beschreibung
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The methoxy group attached to the fifth position and the carboxylic acid group at the second position distinguish this particular compound from other benzofurans.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzofuran derivatives has been explored in various studies. For instance, 2,3-dihydrobenzofuran-3-ylacetic acids have been synthesized through an electrochemical aryl radical generation followed by a cyclization and carboxylation sequence . Additionally, 6-methoxybenzofuran-3-acetic acid anhydride has been used to create novel polycyclic heteroaromatic compounds, indicating the versatility of benzofuran derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been elucidated using various techniques. For example, the crystal structure of a related compound, (Z)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen-bonding interactions that stabilize the crystal structure . Similarly, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid's structure was confirmed through NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, which are structurally related to 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, has been reported. These compounds have been evaluated as inhibitors of catechol O-methyltransferase, showing that the presence of electron-withdrawing substituents can enhance inhibitory activity . Moreover, the synthesis of certain derivatives of 5-methoxy-2,3-dihydrobenzofuran has been carried out, and their antihypertensive activities have been investigated, demonstrating the potential pharmacological applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and carboxylic acid groups can affect properties like solubility, acidity, and reactivity. While the specific properties of 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid are not detailed in the provided papers, related compounds have been synthesized and characterized, providing insights into the behavior of similar molecules .
Wissenschaftliche Forschungsanwendungen
Biomass Conversion to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are crucial for converting plant biomass into valuable chemicals. These derivatives can serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They have applications in producing monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals. This transformation is vital for developing sustainable access to new generations of materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacological Impurities Synthesis
The synthesis of pharmaceutical impurities, such as those related to proton pump inhibitors like omeprazole, involves complex organic reactions. The detailed synthesis process, including the formation of esters and coupling with Grignard reagents, highlights the importance of furan and its derivatives in developing pharmaceutical standards and studying drug impurities. Such research is crucial for understanding drug stability, efficacy, and safety (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Enzymatic Treatment of Organic Pollutants
Furan derivatives play a role in the enzymatic remediation of recalcitrant organic pollutants in wastewater. The utilization of enzymes, such as laccases and peroxidases, in conjunction with redox mediators can enhance the degradation efficiency of pollutants. This application is crucial for environmental bioremediation efforts, offering a potentially effective method for treating industrial effluents and reducing environmental pollution (Husain & Husain, 2007).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including those derived from furan compounds, has shown their inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding these effects is essential for engineering more robust microbial strains capable of higher yield and titer productions, thereby enhancing the viability of biorenewable fuels and chemicals (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The safety data sheet for 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Eigenschaften
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZPILQQANJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627086 | |
| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
93885-41-7 | |
| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)
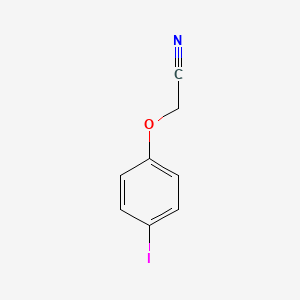


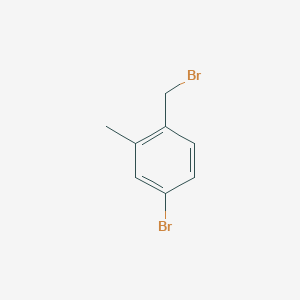


![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

